molecular formula C15H14O3 B2596828 Ethyl 3-phenoxybenzoate CAS No. 60677-14-7

Ethyl 3-phenoxybenzoate

Cat. No.: B2596828
CAS No.: 60677-14-7
M. Wt: 242.274
InChI Key: LBKYKBFMRILRCT-UHFFFAOYSA-N
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Description

Ethyl 3-phenoxybenzoate is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a phenoxy substituent on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl 3-phenoxybenzoate primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates .

Mode of Action

This compound interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that this compound can bind to these targets and induce a biological response, leading to changes in cellular functions . Additionally, this compound has been found to inhibit protein glycation , a process that can lead to the accumulation of harmful compounds in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound affects various biochemical pathways. For instance, the activation of PPAR-γ can regulate the transcription of genes involved in lipid metabolism, inflammation, and adipogenesis . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin secretion, which are critical processes in the regulation of blood glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression and metabolic processes. By activating PPAR-γ and glucokinase, this compound can influence the transcription of various genes and enhance glucose metabolism . These changes can lead to various physiological effects, such as improved lipid metabolism and blood glucose regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-phenoxybenzoyl chloride with ethanol in the presence of a base such as triethylamine . This reaction is carried out at room temperature with vigorous stirring, and the product is obtained in high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction conditions allows for efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3-phenoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-phenoxybenzoic acid.

    Reduction: 3-phenoxybenzyl alcohol.

    Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-phenoxybenzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKYKBFMRILRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346970
Record name Ethyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60677-14-7
Record name Ethyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-hydroxybenzoate (0.200 g; 1.20 mmol), benzeneboronic acid (0.294 g; 2.41 mmol), copper acetate (0.437 g; 2.41 mmol) and pyridine (0.195 mL; 2.42 mmol) in dichloromethane (8 mL) was stirred at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (eluent 5 to 35% ethyl acetate in heptane) to yield 0.222 g (76%) of the title compound as a colourless oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
0.195 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.437 g
Type
catalyst
Reaction Step One
Yield
76%

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